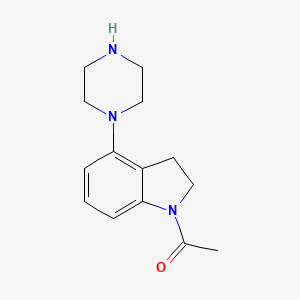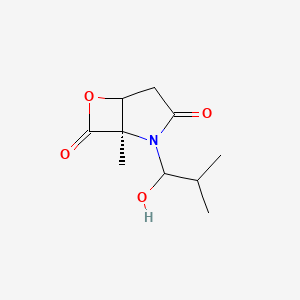
Clasto-lactacystin beta-lactone(synthetic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clasto-lactacystin beta-lactone is a synthetic compound known for its potent and irreversible inhibition of the 20S proteasome. The 20S proteasome is a core particle of the proteasome complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Clasto-lactacystin beta-lactone is derived from the natural product lactacystin and is widely used in scientific research due to its specificity and cell permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clasto-lactacystin beta-lactone is synthesized from lactacystin. The synthesis involves the conversion of lactacystin to clasto-lactacystin beta-lactone through a series of chemical reactions. The key steps include the formation of a beta-lactone ring, which is crucial for its biological activity. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the beta-lactone ring .
Industrial Production Methods
Industrial production of clasto-lactacystin beta-lactone follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Clasto-lactacystin beta-lactone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the beta-lactone ring, affecting its biological activity.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of clasto-lactacystin beta-lactone include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of clasto-lactacystin beta-lactone include oxidized and reduced derivatives, as well as various substituted compounds. These products can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Clasto-lactacystin beta-lactone has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and protein degradation pathways.
Biology: Employed in cell biology to investigate the role of the proteasome in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit proteasome activity and induce cell death in cancer cells.
Mechanism of Action
Clasto-lactacystin beta-lactone exerts its effects by irreversibly inhibiting the 20S proteasome. It binds to the N-terminal threonine residue of the proteasome’s catalytic subunits, forming a covalent bond. This interaction blocks the proteasome’s proteolytic activity, preventing the degradation of ubiquitinated proteins. The inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately inducing cell death .
Comparison with Similar Compounds
Clasto-lactacystin beta-lactone is unique compared to other proteasome inhibitors due to its irreversible binding and high specificity for the 20S proteasome. Similar compounds include:
Lactacystin: The natural precursor of clasto-lactacystin beta-lactone, which is less potent and requires conversion to the beta-lactone form for activity.
Epoxomicin: Another potent proteasome inhibitor with a different mechanism of action, forming a covalent bond with the proteasome.
MG-132: A reversible proteasome inhibitor that competes with ATP for binding to the proteasome
Clasto-lactacystin beta-lactone’s unique properties make it a valuable tool in scientific research and a potential candidate for therapeutic development.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1R)-2-(1-hydroxy-2-methylpropyl)-1-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C10H15NO4/c1-5(2)8(13)11-7(12)4-6-10(11,3)9(14)15-6/h5-6,8,13H,4H2,1-3H3/t6?,8?,10-/m1/s1 |
InChI Key |
NCMVGKHBCRPMHN-PCWHVXPSSA-N |
Isomeric SMILES |
CC(C)C(N1C(=O)CC2[C@@]1(C(=O)O2)C)O |
Canonical SMILES |
CC(C)C(N1C(=O)CC2C1(C(=O)O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
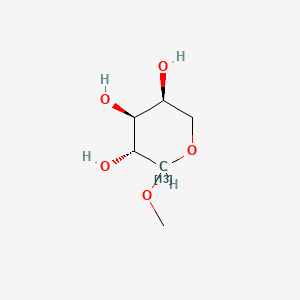
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
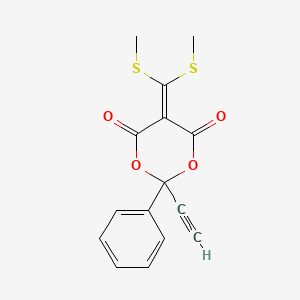
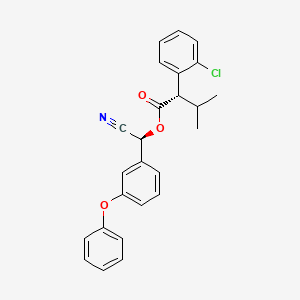

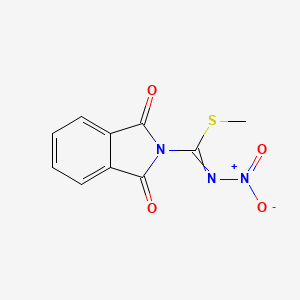
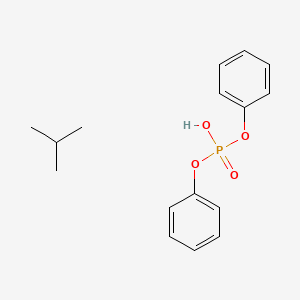
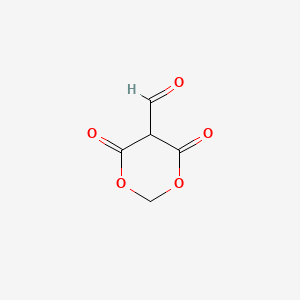
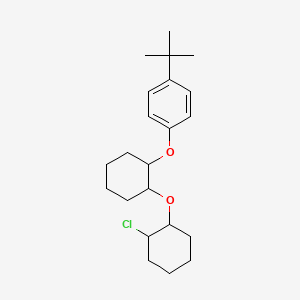
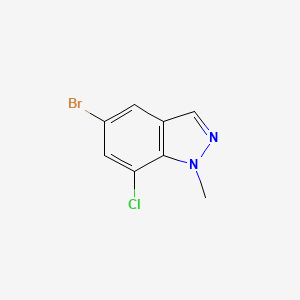
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
